molecular formula C7H4INS B1592812 6-Iodobenzo[d]thiazole CAS No. 654070-00-5

6-Iodobenzo[d]thiazole

Cat. No. B1592812
M. Wt: 261.08 g/mol
InChI Key: NICZKYFUJVAZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H5INS. It has a molecular weight of 262.09 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 6-Iodobenzo[d]thiazole is 1S/C7H5INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4,10H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Iodobenzo[d]thiazole is a solid substance stored at room temperature .

Scientific Research Applications

1. Thiazole Derivatives in Medicinal Chemistry

  • Thiazole, including 6-Iodobenzo[d]thiazole, is significant in medicinal chemistry due to its presence in many natural and synthetic compounds with therapeutic importance. It's a core scaffold in several drugs with antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. This heterocycle is also part of the penicillin nucleus and has applications in cancer treatment, as well as in the development of vulcanizing accelerators and photographic sensitizers (Chhabria et al., 2016).

2. Synthesis and Chemical Properties

  • Research has focused on the synthesis of imidazo[2,1-b]thiazoles, including those substituted at the 6-position, through methods like Pd/Cu-mediated Sonogashira coupling in water. This highlights the chemical versatility and potential for creating a variety of derivatives with different properties (Kamali et al., 2009).

3. Applications in Antibacterial and Antifungal Agents

  • Thiazole derivatives, including benzothiazole, have been studied for their antibacterial and antifungal properties. This makes them a valuable asset in the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance (Borcea et al., 2021).

4. Use in Photographic Sensitizers and Industry

  • The thiazole heterocycles, including derivatives of benzothiazole, are used in various industrial applications such as rubber vulcanization accelerators, photographic sensitizers, and fungicides. Their versatility in industrial applications is notable (Jain & Agarwal, 1982).

5. Role in Drug Synthesis and Design

  • Thiazole and bisthiazole derivatives are key in drug design, offering potential platforms for the synthesis of various bioactive compounds. This includes the design of inhibitors targeting specific enzymes related to diseases like Alzheimer's (Foucourt et al., 2014).

6. Biological Degradation of Thiazole Derivatives

  • Some thiazole derivatives, such as thiabendazole, have been studied for microbial degradation. This is important for understanding the environmental impact and biodegradability of thiazole-based compounds, particularly those used in agricultural and industrial contexts (Perruchon et al., 2017).

7. Potential in Central Nervous System (CNS) Therapeutics

  • Thiazole derivatives have shown promise in the development of CNS active agents. Their structural diversity and ability to interact with various CNS targets make them candidates for treating neurological disorders (Mishra et al., 2015).

Safety And Hazards

The safety information for 6-Iodobenzo[d]thiazole includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . These codes refer to specific hazards and precautions associated with the compound.

properties

IUPAC Name

6-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICZKYFUJVAZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626898
Record name 6-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodobenzo[d]thiazole

CAS RN

654070-00-5
Record name 6-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodobenzo[d]thiazole
Reactant of Route 2
6-Iodobenzo[d]thiazole
Reactant of Route 3
6-Iodobenzo[d]thiazole
Reactant of Route 4
6-Iodobenzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
6-Iodobenzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
6-Iodobenzo[d]thiazole

Citations

For This Compound
9
Citations
MC Cui, ZJ Li, RK Tang, BL Liu - Bioorganic & medicinal chemistry, 2010 - Elsevier
In this study, six novel benzothiazole derivatives based on the bithiophene structure were developed as potential β-amyloid probes. In vitro binding studies using Aβ aggregates showed …
Number of citations: 47 www.sciencedirect.com
EA Katlenok, DM Kryukov, AE Kurtsevich… - Inorganic …, 2023 - ACS Publications
The binuclear half-lantern platinum(II) complexes [Pt(pbt)(μ-S ∧ N)] 2 (pbtH = 2-phenylbenzothiazole, S ∧ N = benzo[d]thiazole-2-thiolate Pt1, 6-fluorobenzo[d]thiazole-2-thiolate Pt2, 6-…
Number of citations: 1 pubs.acs.org
X Wen, W Xie, Y Li, X Ma, Z Liu, X Han… - Angewandte …, 2023 - Wiley Online Library
The Suzuki–Miyaura cross‐coupling is one of the most important and powerful methods for constructing C−C bonds. However, the protodeboronation of arylboronic acids hinder the …
Number of citations: 5 onlinelibrary.wiley.com
J Frydrych - 2013 - dspace.cuni.cz
Charles University in Prague Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Drug Control Candidate: Jan Frydrych Supervisors: Assoc. Prof. …
Number of citations: 0 dspace.cuni.cz
M Cui, Z Li, R Tang, H Jia, B Liu - European journal of medicinal chemistry, 2011 - Elsevier
In continuation of our investigation on the bithiophene structure as potential β-amyloid probes, a series of (E)-5-styryl-2,2′-bithiophene (SBTP) derivatives was designed and …
Number of citations: 24 www.sciencedirect.com
TR DiRaimondo, NM Plugis, X Jin… - Journal of medicinal …, 2013 - ACS Publications
Whereas the role of mammalian thioredoxin (Trx) as an intracellular protein cofactor is widely appreciated, its function in the extracellular environment is not well-understood. Only few …
Number of citations: 50 pubs.acs.org
AB Ibrahim, HA Shamsel-Din, AS Hussein… - International Journal of …, 2020 - Taylor & Francis
Purpose: Olanzapine (OLZ) is an atypical antipsychotic agent that is characterized by low brain porousness. The present work aimed to develop radiolabeled olanzapine (OLZ) without …
Number of citations: 4 www.tandfonline.com
NMC Plugis - 2016 - search.proquest.com
Celiac disease is a lifelong autoimmune disease of the small intestine that affects 1% of most populations. The autoimmune features of the disease require the presence of dietary …
Number of citations: 0 search.proquest.com
TR DiRaimondo - 2013 - search.proquest.com
Celiac disease (CD; celiac sprue) is a widespread inflammatory disease of the small intestine. The primary genetic (HLA-DQ2 or, less frequently,-DQ8) and environmental (dietary gluten…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.